Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and material science .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological activities.
Mode of Action
Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is likely that this compound interacts with its targets in a complex manner, leading to various changes at the molecular level.
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect a wide range of biochemical pathways and exert downstream effects on various physiological processes.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound exerts a wide range of effects at the molecular and cellular levels.
Action Environment
It is known that such factors can significantly impact the pharmacological properties of a compound
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Cellular Effects
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-4-carboxylate. This can be achieved through the reaction of 1-methyl-1H-pyrazole-4-carboxylate with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Reduction Reactions: Formation of ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Oxidation Reactions: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Similar structure but lacks the methyl group at the 1-position.
Ethyl 3-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of a methyl group at the 1-position.
Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-bromo-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADHABILFWYRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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